Antibacterial agent 181
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It exhibits low cytotoxicity and has shown significant efficacy against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 2 μg/mL . This compound is part of the broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant strains.
準備方法
The synthesis of antibacterial agent 181 involves the modification of ciprofloxacin to introduce cationic properties. The synthetic route typically includes:
Chemical Modification: Ciprofloxacin is chemically modified to enhance its antibacterial properties and reduce cytotoxicity.
Reaction Conditions: The reactions are carried out under controlled conditions to ensure the stability and efficacy of the final product.
Industrial Production: Large-scale production involves optimizing the synthetic route to ensure high yield and purity. .
化学反応の分析
Antibacterial agent 181 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the ciprofloxacin molecule to enhance its antibacterial activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other electrophiles that can replace specific atoms or groups on the molecule.
Major Products: The primary product is the modified ciprofloxacin with enhanced antibacterial properties.
科学的研究の応用
Antibacterial agent 181 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of chemical modifications on antibacterial activity.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria.
Industry: Utilized in the development of new antibacterial coatings and materials for medical devices and surfaces
作用機序
The mechanism of action of antibacterial agent 181 involves:
Targeting Bacterial DNA: It interferes with bacterial DNA replication and transcription processes.
Inhibition of Protein Synthesis: The compound disrupts the synthesis of essential proteins required for bacterial growth and survival.
Molecular Targets: The primary targets include bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication
類似化合物との比較
Antibacterial agent 181 is unique compared to other similar compounds due to its:
特性
分子式 |
C33H41BrFN5O5 |
---|---|
分子量 |
686.6 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-7-[4-[1-[2-(octylamino)-2-oxoethyl]pyridin-1-ium-4-carbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;bromide |
InChI |
InChI=1S/C33H40FN5O5.BrH/c1-2-3-4-5-6-7-12-35-30(40)22-36-13-10-23(11-14-36)32(42)38-17-15-37(16-18-38)29-20-28-25(19-27(29)34)31(41)26(33(43)44)21-39(28)24-8-9-24;/h10-11,13-14,19-21,24H,2-9,12,15-18,22H2,1H3,(H-,35,40,43,44);1H |
InChIキー |
BTJHVQUJQXVOIX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)C[N+]1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。